5-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol
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Overview
Description
5-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol is a chemical compound with a complex structure that includes a phenyl ring substituted with a dimethylsulfamoyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the introduction of the dimethylsulfamoyl group to the phenyl ring followed by the formylation of the phenol group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-carboxyphenol.
Reduction: Formation of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxyphenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The dimethylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The formyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(N,N-Dimethylsulfamoyl)-5-(trifluoromethyl)phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
5-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol is unique due to the presence of both the dimethylsulfamoyl and formyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(4-formyl-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-5-3-4-11(8-14)12-6-7-13(10-17)15(18)9-12/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGJRJUHWMXLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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